molecular formula C11H12N4 B14865440 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide

Cat. No.: B14865440
M. Wt: 200.24 g/mol
InChI Key: LETJEKICFCZVGO-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound’s derivatives are explored for use in agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, thereby affecting cellular processes and signaling pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide is unique due to the presence of the cyclopentane ring fused to the imidazo[1,2-a]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraene-9-carboximidamide

InChI

InChI=1S/C11H12N4/c12-10(13)7-3-2-6-15-9-5-1-4-8(9)14-11(7)15/h2-3,6H,1,4-5H2,(H3,12,13)

InChI Key

LETJEKICFCZVGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N3C=CC=C(C3=N2)C(=N)N

Origin of Product

United States

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